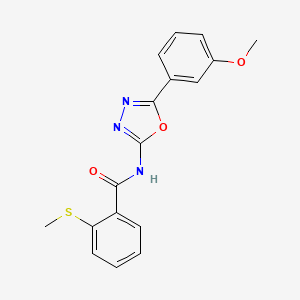

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a 3-methoxyphenyl group at position 5 of the oxadiazole ring and a methylthio (-SCH₃) group at position 2 of the benzamide moiety. The 1,3,4-oxadiazole scaffold is widely studied due to its metabolic stability and capacity for diverse substitutions, which modulate pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUWGYVASATWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an oxadiazole ring, which is known for its diverse biological activities. The compound's empirical formula and molecular weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 301.34 g/mol |

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing oxadiazole moieties often exhibit anti-cancer properties by inhibiting specific kinases and enzymes involved in tumor growth and proliferation.

- Inhibition of Kinases : Similar compounds have been shown to inhibit RET kinase activity, which is implicated in certain cancers. The inhibition of RET kinase leads to decreased cell proliferation in cancerous cells .

- Modulation of Signaling Pathways : The compound may also affect signaling pathways associated with apoptosis and cell cycle regulation, although specific pathways for this compound require further investigation.

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines such as breast cancer and leukemia cells .

Antimicrobial Properties

Research has suggested that oxadiazole derivatives possess antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's efficacy against bacterial strains by disrupting bacterial cell wall synthesis or function .

Case Studies

- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. The findings revealed that compounds with similar structures showed moderate to high potency in inhibiting RET kinase activity and consequently reduced cell proliferation in models expressing RET mutations .

- Oxadiazole Derivatives in Cancer Therapy : A comprehensive screening of various oxadiazole derivatives demonstrated their potential in targeting multiple pathways involved in cancer progression. Notably, certain derivatives led to a significant reduction in tumor size in vivo models .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound and analogs contrasts with 4-methoxyphenyl in LMM5 . Positional differences in methoxy groups can alter electronic effects and steric interactions, impacting target binding .

- Methylthio vs. Other Thioethers: The methylthio group in the target compound is structurally analogous to ethylthio in VIe () and thiomethoxy in Compound 18 ().

- Synthesis Yields : Compounds with bulky substituents (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-yl in ) exhibit lower yields (24–37%) compared to simpler analogs (e.g., 60% for Compound 25 in ), suggesting steric hindrance during synthesis .

Antifungal Activity

LMM5 and LMM11 () demonstrate potent antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s methylthio group may similarly enhance interactions with sulfur-containing enzyme active sites, though its 3-methoxyphenyl substituent (vs. 4-methoxyphenyl in LMM5) could alter binding affinity .

Antiviral Potential

Methylthio-containing benzamide derivatives in (e.g., Compound 446) showed superior antiviral activity to reference standards. The nitro group’s position on the benzamide core significantly influenced potency, suggesting that the target compound’s 2-(methylthio) substitution may optimize spatial alignment with viral targets .

Anti-inflammatory Effects

Alkylthio-substituted oxadiazoles () reduced inflammation in rat models. The target compound’s methylthio group may similarly modulate cyclooxygenase (COX) or NF-κB pathways, though this requires experimental validation .

Enzyme Inhibition

Compounds in (e.g., 18–21) inhibited Ca²⁺/calmodulin activity, with 3-SCH₃ (Compound 18) and 3-CF₃ (Compound 19) substituents showing varied potency. The methylthio group’s electron-donating properties may enhance enzyme interaction compared to electron-withdrawing groups like CF₃ .

Physicochemical Properties

Q & A

Q. Advanced Considerations

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% compared to conventional reflux .

- Catalytic Efficiency : POCl₃ is preferred over BrCN for oxadiazole formation due to higher regioselectivity and reduced byproducts .

Q. Basic Techniques

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons. A singlet at δ 3.8 ppm corresponds to the methoxy group (-OCH₃) .

- ¹³C NMR : Signals at ~165 ppm (C=O of benzamide) and ~160 ppm (oxadiazole C=N) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 384 (calculated for C₁₇H₁₄N₃O₃S₂) .

Q. Advanced Analysis

- X-ray Crystallography : Resolves stereoelectronic effects of the methoxyphenyl and methylthio groups on molecular packing .

- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >98% purity .

What biological activities are associated with this compound, and how do substituents modulate efficacy?

Q. Basic Screening

Q. Advanced Mechanistic Insights

- Enzyme Inhibition : The methylthio (-SMe) group enhances binding to fungal CYP51 (Ki = 0.8 µM), comparable to VNI derivatives targeting Aspergillus fumigatus .

- Structure-Activity Relationships (SAR) :

- 3-Methoxyphenyl improves solubility and bioavailability compared to 4-chlorophenyl analogs .

- Replacement of -SMe with -CF₃ reduces cytotoxicity but increases antifungal selectivity .

How can computational methods guide the optimization of this compound for target-specific applications?

Q. Basic Docking Studies

- Molecular Dynamics (MD) Simulations : Predict stable binding to HDAC8 (RMSD < 2.0 Å over 100 ns), with the oxadiazole ring forming hydrogen bonds with Asp-101 .

Q. Advanced In Silico Strategies

- QSAR Models : LogP values < 3.0 correlate with enhanced blood-brain barrier penetration for neuroprotective applications .

- ADMET Predictions : Moderate hepatic clearance (CLhep = 15 mL/min/kg) and low hERG inhibition risk (IC₅₀ > 10 µM) suggest favorable pharmacokinetics .

How should researchers address contradictory data in biological assays?

Q. Case Study: Antifungal vs. Cytotoxic Activity

- Contradiction : High antifungal potency (IC₅₀ = 1.2 µM) but cytotoxicity in HEK293 cells (IC₅₀ = 4.5 µM) .

- Resolution :

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(target cells). SI < 3 indicates non-specific toxicity.

- Functional Group Tuning : Replace -SMe with polar groups (e.g., -OH) to reduce off-target effects .

Q. Basic Scaling Considerations

- Purification : Column chromatography is impractical for >10 g batches. Switch to recrystallization (ethanol/water) with 85% recovery .

Q. Advanced Process Optimization

- Flow Chemistry : Continuous-flow reactors reduce POCl₃ usage by 40% and improve safety .

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to minimize waste .

How does this compound compare to structurally similar oxadiazole derivatives in terms of stability and reactivity?

Q. Basic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.